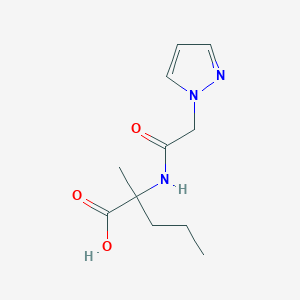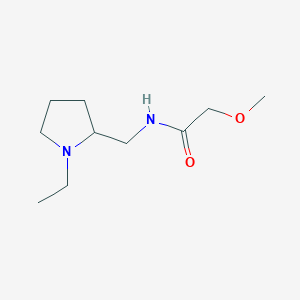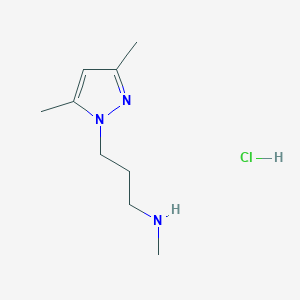
3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol . This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to an azepan-2-one structure through an amino linkage .
Vorbereitungsmethoden
The synthesis of 3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one typically involves the reaction of 3-chloro-4-methoxyaniline with azepan-2-one under specific reaction conditions . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one can be compared with other similar compounds, such as:
3-((3-Chloro-4-methylphenyl)amino)azepan-2-one: This compound has a methyl group instead of a methoxy group, which may result in different chemical and biological properties.
3-((3-Chloro-4-ethoxyphenyl)amino)azepan-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C13H17ClN2O2 |
|---|---|
Molekulargewicht |
268.74 g/mol |
IUPAC-Name |
3-(3-chloro-4-methoxyanilino)azepan-2-one |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-12-6-5-9(8-10(12)14)16-11-4-2-3-7-15-13(11)17/h5-6,8,11,16H,2-4,7H2,1H3,(H,15,17) |
InChI-Schlüssel |
JZSOGRCCEKPGJP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC2CCCCNC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(E)-2-nitroethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912146.png)


![[1-(Ethylaminomethyl)cyclobutyl]methanol](/img/structure/B14912157.png)




![N'-[(1E)-1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B14912195.png)


![4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14912227.png)
![6-((1h-Benzo[d]imidazol-2-yl)thio)nicotinonitrile](/img/structure/B14912231.png)
